![molecular formula C10H10ClFN2O B1521372 (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride CAS No. 1187933-51-2](/img/structure/B1521372.png)
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
Overview
Description
“(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1187933-51-2 . It has a molecular weight of 228.65 g/mol and its IUPAC name is [2- (4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride . The compound is typically in the form of an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2O.ClH/c11-8-3-1-7 (2-4-8)10-13-9 (5-12)6-14-10;/h1-4,6H,5,12H2;1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to bioactive molecules. It could serve as a precursor or an intermediate in the synthesis of various drugs. For instance, oxazoles are known for their presence in compounds with antimicrobial, anti-inflammatory, and anticancer properties .
Material Science
In material science, such compounds can be used to create novel organic frameworks. These frameworks may exhibit unique properties like electrical conductivity or luminescence, which can be applied in creating new types of sensors or optoelectronic devices .
Chemical Synthesis
The compound can act as a building block in chemical synthesis. Its oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a valuable component in constructing complex molecules for various chemical studies .
Biological Studies
As a fluorinated compound, it can be used in biological studies to investigate the role of fluorine in biological systems. Fluorine is often used in medicinal chemistry to enhance the biological activity and metabolic stability of therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to help identify or quantify similar compounds within a mixture .
Agrochemical Development
The oxazole ring is also found in many agrochemicals. This compound could be used in the design and synthesis of new pesticides or herbicides, contributing to the development of more efficient and safer agricultural chemicals .
Neuroscience Research
Compounds like this have applications in neuroscience research. They can be used to study neurotransmitter systems, particularly as they relate to diseases like depression or schizophrenia .
Environmental Science
Lastly, in environmental science, researchers can use this compound to study the environmental impact of fluorinated organic compounds, which are often persistent in the environment and can accumulate in living organisms .
Safety and Hazards
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride”. Generally, oxazole derivatives can interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
properties
IUPAC Name |
[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSCBBJUGQDXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride | |
CAS RN |
1187933-51-2 | |
Record name | 4-Oxazolemethanamine, 2-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.